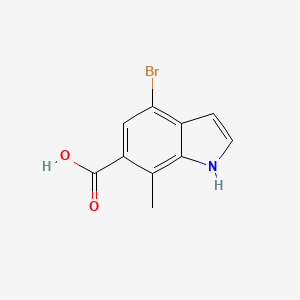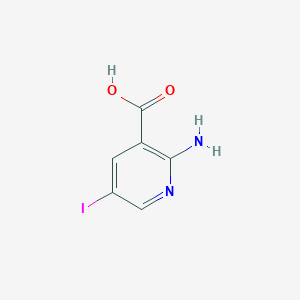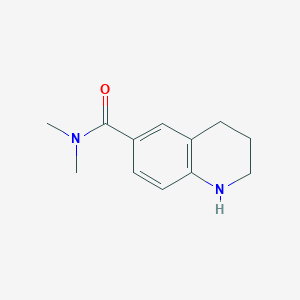
N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
Overview
Description
“N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide” is a chemical compound . It is not intended for human or veterinary use and is available for research purposes.
Synthesis Analysis
The synthesis of tetrahydroquinoline analogs has been a subject of interest in the scientific community . Traditional approaches to the synthesis of C (1)-substituted tetrahydroquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of tetrahydroquinoline with various nucleophiles have been explored .Molecular Structure Analysis
The molecular formula of “this compound” is C12H16N2O. The exact molecular structure would require more specific information or advanced analytical techniques to determine.Chemical Reactions Analysis
Tetrahydroquinoline analogs have been known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The reaction mechanisms involving these compounds are complex and often involve multicomponent reactions .Scientific Research Applications
Crystal and Molecular Structures
Research into compounds structurally related to N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has focused on understanding their crystal, molecular, and electronic structures. For instance, studies on N-hydroxyamide derivatives have employed X-ray crystallography and quantum chemical modeling to elucidate their structural characteristics, which can inform the research on similar compounds (Davydov et al., 2019).
Synthesis and Chemistry
Significant work has been done on the synthesis and chemistry of similar compounds. This includes the cyclization of N-substituted anilines to yield various substituted tetrahydroquinolines, which demonstrate reactivity in different chemical processes (Williamson & Ward, 2005). Additionally, the preparation of derivatives of N-tert-Butyldecahydro-3-isoquinoline carboxamide, a key fragment in HIV protease inhibitors, illustrates the medicinal chemistry relevance of these compounds (Casper & Hitchcock, 2007).
Radioligand Development
N-methylated quinoline-2-carboxamides have been evaluated as potential radioligands for imaging peripheral benzodiazepine receptors, highlighting their application in diagnostic imaging (Matarrese et al., 2001).
Design of Peptide Conformation
The development of amino acids for controlling peptide conformation, such as α,β-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, has implications for peptide and protein design (Kazmierski, Urbańczyk-Lipkowska, & Hruby, 1994).
Alkaloid Structures Synthesis
Efforts in synthesizing 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures have been documented, contributing to the field of natural product synthesis (Nery, Ribeiro, Lopes, & Lopes, 2003).
Drug-DNA Interactions
Studies on the structural and energetic features of phenylquinoline-8-carboxamide compounds have provided insights into their intercalative interactions with DNA, relevant for understanding antitumor drug mechanisms (McKenna et al., 1989).
Tetrahydroquinoline Derivatives Synthesis
Research has also been conducted on the synthesis of tetrahydroquinoline derivatives for potential biological applications, such as peroxisome proliferator activated receptor agonists (Bunce, Cain, & Cooper, 2013).
Future Directions
The future directions in the research of “N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide” and its analogs could involve further exploration of their biological activities, development of novel analogs with potent biological activity, and investigation of their potential therapeutic applications .
Properties
IUPAC Name |
N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-14(2)12(15)10-5-6-11-9(8-10)4-3-7-13-11/h5-6,8,13H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHXWPZSIXHQAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(C=C1)NCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


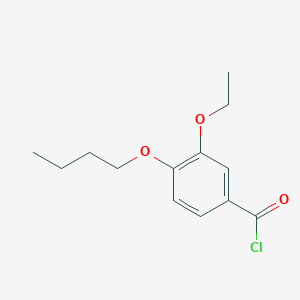
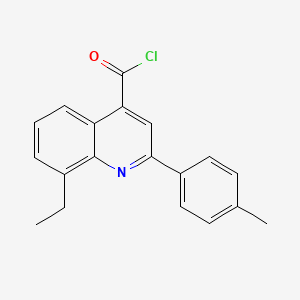
![3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1372876.png)
![6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1372879.png)
![8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1372880.png)
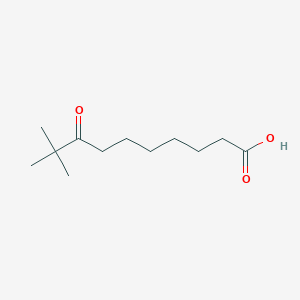

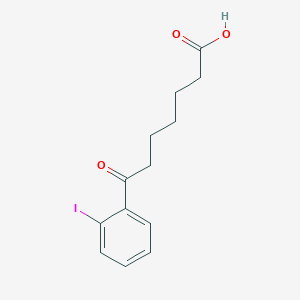

![4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1372889.png)
